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molecular formula C11H18N2 B022319 4-tert-Butyl-6-methylbenzene-1,3-diamine CAS No. 103490-01-3

4-tert-Butyl-6-methylbenzene-1,3-diamine

Cat. No. B022319
M. Wt: 178.27 g/mol
InChI Key: HLDUVPFXLWEZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816543

Procedure details

A 300 cc Hastalloy C pressure vessel equipped with a mechanical stirrer was used for producing t-butyltoluenediamine. Approximately 100 grams of 0.819 moles of 2,4-toluenediamine were charged to the vessel along with 5 grams of 36% aqueous hydrochloric acid. The vessel was sealed and purged with nitrogen, leaving a 33 psig nitrogen blanket. The vessel contents then were heated to 180° C. with continuous stirring. Isobutylene then was introduced into the reactor and 53.4 grams or 0.96 moles was added over 15 minutes. On addition of the isobutylene, the pressure in the reactor increased bo 766 psig. The reaction mixture was maintained at 180° C. for 24 hours with constant stirring. At the end of the 24 hour period the pressure had dropped to 524 psig. The contents were then cooled to 160° C. and stirring discontinued. At that time the reactor was vented and the reaction product analyzed for composition.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.Cl.[CH3:11][C:12](=[CH2:14])[CH3:13]>>[C:12]([C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7])([CH3:13])([CH3:11])[CH3:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C=1(C(=CC(=CC1)N)N)C
Name
Quantity
5 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
leaving a 33 psig nitrogen blanket
ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the pressure in the reactor increased bo 766 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 180° C. for 24 hours with constant stirring
Duration
24 h
ADDITION
Type
ADDITION
Details
At the end of the 24 hour period the pressure had dropped to 524 psig
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents were then cooled to 160° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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